(d-Ala2,d-leu5)-enkephalin acetate

Description

Origin and Context within Endogenous Opioid Peptides

The story of DADLE begins with the discovery of the enkephalins, naturally occurring peptides in the brain that act as endogenous ligands for opioid receptors. nih.gov These pentapeptides, specifically Leu-enkephalin and Met-enkephalin, were identified in 1975 and were found to play a crucial role in the body's pain modulation and emotional responses. nih.gov

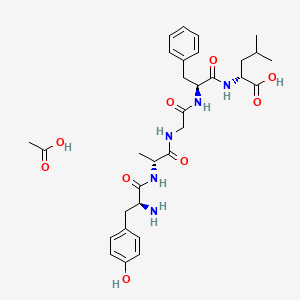

DADLE is a synthetic analog of Leu-enkephalin. sigmaaldrich.com The natural peptide has the amino acid sequence Tyr-Gly-Gly-Phe-Leu. wikipedia.orgsigmaaldrich.com In the creation of DADLE, two key modifications were made to this original structure: the glycine (B1666218) at position 2 was replaced with D-alanine (B559566), and the leucine (B10760876) at position 5 was replaced with D-leucine (B559557). wikipedia.org This seemingly subtle alteration has profound consequences for the molecule's behavior.

One of the primary challenges in studying endogenous enkephalins is their rapid degradation by enzymes in the body. echelon-inc.comnih.gov The structural modifications in DADLE, particularly the inclusion of D-amino acids, render it significantly more resistant to enzymatic breakdown. sigmaaldrich.comsigmaaldrich.comechelon-inc.com This enhanced metabolic stability gives DADLE a longer-lasting effect compared to its natural counterpart. sigmaaldrich.comechelon-inc.com

Furthermore, these changes contribute to DADLE's increased potency and selectivity as a δ-opioid receptor agonist. sigmaaldrich.comsigmaaldrich.com While it also exhibits some activity at the μ-opioid receptor, its primary and most potent effects are mediated through the δ-opioid receptor. wikipedia.orgrndsystems.comabcam.comtocris.com

| Property | Leu-Enkephalin | (d-Ala2,d-leu5)-Enkephalin Acetate (B1210297) (DADLE) |

| Origin | Endogenous | Synthetic Analog |

| Amino Acid Sequence | Tyr-Gly-Gly-Phe-Leu | Tyr-D-Ala-Gly-Phe-D-Leu |

| Metabolic Stability | Low (rapidly degraded) | High (resistant to degradation) sigmaaldrich.comsigmaaldrich.comechelon-inc.com |

| Receptor Affinity | Primarily δ- and μ-opioid receptors | Prototypical δ-opioid receptor agonist sigmaaldrich.comsigmaaldrich.comrndsystems.comtocris.com |

Historical Perspectives in Opioid Research

The development of DADLE and other synthetic opioid peptides marked a significant turning point in opioid research. These tools allowed for more precise investigations into the function of specific opioid receptor subtypes.

DADLE quickly became recognized as a prototypical, or standard, agonist for the δ-opioid receptor. sigmaaldrich.comsigmaaldrich.comrndsystems.comtocris.com This means it serves as a reliable and well-characterized tool for activating this specific receptor in experimental settings. Its selectivity has been instrumental in differentiating the physiological and pharmacological effects of δ-opioid receptor activation from those of the μ- and κ-opioid receptors. frontiersin.org Research using DADLE has been crucial in understanding the role of δ-opioid receptors in pain perception, mood regulation, and neuroprotection. nih.govnih.govnih.gov

Over the years, the applications of DADLE in neuropharmacology have expanded significantly. It has been used in a wide array of studies, from investigating the molecular signaling pathways activated by δ-opioid receptors to exploring their potential therapeutic applications. For instance, studies have utilized DADLE to examine its effects on neuronal injury, synaptic plasticity, and even the regulation of gene expression. rndsystems.comabcam.comnih.gov Its use in radiolabeled forms, such as [³H]-DADLE, has been pivotal in receptor binding assays to characterize the affinity of other compounds for the δ-opioid receptor. nih.gov

| Research Application | Description |

| Receptor Binding Assays | Used as a radioligand ([³H]-DADLE) to determine the binding affinity of other molecules to the δ-opioid receptor. nih.gov |

| Signal Transduction Studies | Investigating the intracellular signaling cascades initiated by δ-opioid receptor activation. |

| Neuroprotection Research | Examining the protective effects of δ-opioid receptor activation against neuronal damage in models of ischemia and other insults. nih.govnih.govnih.gov |

| Pain Modulation Studies | Elucidating the role of δ-opioid receptors in the modulation of pain signals. |

Scope of Academic Inquiry

The academic inquiry surrounding (d-Ala2,d-leu5)-enkephalin acetate is extensive and continues to grow. Current research explores its potential in various therapeutic areas, leveraging its neuroprotective and cytoprotective properties. abcam.comnih.gov Studies have investigated its ability to attenuate neuronal injury after oxygen-glucose deprivation and its role in promoting cell survival. rndsystems.comnih.gov Furthermore, research has delved into its effects on cellular processes like autophagy and its potential to mitigate damage in conditions like cerebral ischemia. nih.govnih.govnih.gov The ongoing investigation into DADLE and its interactions with the δ-opioid receptor holds promise for the development of novel therapeutic strategies for a range of neurological and other disorders. frontiersin.orgtechnologynetworks.com

Properties

IUPAC Name |

acetic acid;(2R)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H39N5O7.C2H4O2/c1-17(2)13-24(29(40)41)34-28(39)23(15-19-7-5-4-6-8-19)33-25(36)16-31-26(37)18(3)32-27(38)22(30)14-20-9-11-21(35)12-10-20;1-2(3)4/h4-12,17-18,22-24,35H,13-16,30H2,1-3H3,(H,31,37)(H,32,38)(H,33,36)(H,34,39)(H,40,41);1H3,(H,3,4)/t18-,22+,23+,24-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRZBXSPTRALQEX-IIKZURRYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H43N5O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70746721 | |

| Record name | L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-D-leucine--acetic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

629.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94825-57-7 | |

| Record name | L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-D-leucine--acetic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Peptide Synthesis and Analog Design for Research Applications

Synthetic Methodologies of (d-Ala2,d-leu5)-Enkephalin Acetate (B1210297)

The synthesis of (d-Ala2,d-leu5)-enkephalin (DADLE), a pentapeptide with the sequence Tyr-D-Ala-Gly-Phe-D-Leu, is crucial for its use in research. Both solid-phase and solution-phase methods have been successfully employed.

Solid-Phase Peptide Synthesis Approaches

Solid-phase peptide synthesis (SPPS) is a widely used technique for creating peptides by sequentially adding amino acids to a growing chain anchored to an insoluble solid support. bachem.com This method simplifies the purification process as reagents and byproducts can be easily washed away. bachem.comlsu.edu For the synthesis of DADLE and its analogs, the Merrifield resin is a common solid support. ias.ac.in

The process generally involves the following steps:

Attachment: The C-terminal amino acid, D-Leucine (B559557) in the case of DADLE, is anchored to the solid resin.

Deprotection: The Nα-protecting group, often a 9-fluorenylmethyloxycarbonyl (Fmoc) group, is removed from the attached amino acid. ias.ac.inyoutube.com

Coupling: The next amino acid in the sequence, with its Nα-terminus protected, is activated and coupled to the deprotected amino group of the preceding residue. youtube.com

Repetition: These deprotection and coupling steps are repeated for each amino acid in the peptide sequence. bachem.com

Cleavage: Once the entire peptide chain is assembled, it is cleaved from the resin support, often using a strong acid like trifluoroacetic acid (TFA). youtube.comjabde.com

A specific example of SPPS for a related enkephalin analog involved using Fmoc-amino acid trichlorophenyl esters in the presence of 1-hydroxybenzotriazole. ias.ac.in Another study detailed the synthesis of a DADLE precursor, [D-Ala², 4,5-didehydro-D-Leu⁵]Leu enkephalin, using Fmoc amino acid derivatives, which was later used for tritiation. rsc.org

Solution-Phase Coupling Strategies

While SPPS is more common for peptide synthesis, classical solution-phase methods have also been utilized for synthesizing enkephalin analogs. nih.gov This approach involves coupling amino acid or peptide fragments in a solution. Each intermediate product must be isolated and purified before the next coupling step. While this method can be more labor-intensive, it can be advantageous for large-scale synthesis.

Radiolabeling Techniques for Ligand Binding Studies

Radiolabeled ligands are indispensable tools for studying receptor binding, distribution, and function. For (d-Ala2,d-leu5)-enkephalin, radiolabeling allows for sensitive detection in various experimental settings.

Tritiation of Leucine (B10760876) Residues

Tritium (B154650) (³H), a radioactive isotope of hydrogen, is a commonly used label for peptide ligands due to its low energy beta emission, which is suitable for autoradiography and liquid scintillation counting. A method has been developed for the high specific activity tritiation of the leucine residue in DADLE. rsc.org This involves the synthesis of a precursor peptide containing a 4,5-didehydro-D-leucine residue. rsc.org This unsaturated precursor is then catalytically tritiated to yield [³H]DADLE. rsc.org HPLC analysis following acidic hydrolysis confirmed that the tritium label was exclusively located at the leucine residue. rsc.org The uptake of tritium-labeled DADLE ([³H]DADLE) has been investigated in neuroblastoma cells to study receptor-mediated processes. nih.gov

Development of Radiolabeled Probes

Besides tritium, other radioisotopes have been used to develop probes for opioid receptors. For instance, a radioiodinated analog, ¹²⁵I[D-Ala², Met⁵] enkephalin, was prepared and purified for binding studies. nih.gov This tracer demonstrated high specific activity and was effectively displaced by (d-Ala2,d-leu5)-enkephalin, indicating its utility in characterizing opioid receptor binding sites. nih.gov The development of such probes is crucial for understanding the pharmacology of opioid receptors. nih.gov

Fluorescent probes are also being developed for studying opioid receptors, offering alternatives to radiolabeling for certain applications like single-molecule microscopy. nih.govacs.org

Design and Synthesis of Functional Analogs and Derivatives

The design and synthesis of analogs of (d-Ala2,d-leu5)-enkephalin aim to improve properties such as receptor selectivity, metabolic stability, and systemic activity. ias.ac.in

Modifications to the peptide backbone and side chains can significantly impact its biological activity. For example, replacing Gly² with a D-amino acid like D-Ala increases resistance to enzymatic degradation. ias.ac.inechelon-inc.com Further modifications at the C-terminus, such as amidation, can also enhance stability. ias.ac.in

Researchers have synthesized a variety of analogs by substituting different amino acids at various positions. For instance, analogs with D-Met or D-Nle at position 2 have been created and studied. ias.ac.in The introduction of a D-Leu residue at position 5 was found to make the peptide systemically active. ias.ac.in Other modifications include the incorporation of unnatural amino acids or the cyclization of the peptide to constrain its conformation. rsc.org

These structure-activity relationship studies are guided by the goal of developing potent and selective ligands for opioid receptors, which can serve as valuable research tools. ias.ac.in

| Finding | Compound(s) | Research Focus | Reference |

| Synthesis of [³H]DADLE | [D-Ala², 4,5-didehydro-D-Leu⁵]Leu enkephalin, [³H]DADLE | Tritiation for ligand binding studies | rsc.org |

| Receptor binding assay | ¹²⁵I[D-Ala², Met⁵] enkephalin, (d-Ala2,d-leu5)-enkephalin | Characterization of opioid receptor binding | nih.gov |

| Systemic activity | Tyr-D-Ala-Gly-Phe-D-Leu, Tyr-D-Ala-Gly-Phe-D-Leu-amide | Enhancing peptide stability and activity | ias.ac.in |

| Structure-activity studies | Various enkephalin analogs | Investigating the role of specific amino acid residues | ias.ac.inias.ac.in |

| Uptake studies | [³H]DADLE | Investigating receptor-mediated endocytosis | nih.gov |

Chemically Modified Enkephalin Analogs

The chemical modification of enkephalins, particularly through the substitution of amino acids, has been a cornerstone of structure-activity relationship (SAR) studies. The replacement of the glycine (B1666218) at position 2 with a D-amino acid, as seen in DADLE, is a well-established strategy to confer resistance to enzymatic degradation and enhance biological activity. medchemexpress.comias.ac.in

Further modifications have explored the introduction of unnatural amino acids and other chemical moieties to probe receptor interactions and improve selectivity. For instance, the synthesis of [ΔAla2, Leu5]-enkephalin, where an unsaturated dehydroalanine (B155165) residue is incorporated at the second position, resulted in an analog with increased potency and a preference for μ-opioid receptors. nih.gov This preference is thought to be driven by the hydrophobicity of the dehydroalanine residue. nih.gov

Thionation, the replacement of an amide bond oxygen with sulfur, has also been employed to create novel enkephalin analogs. The biological activity of these monothionated Leu-enkephalin analogs is highly dependent on the position of the thioamide function. nih.gov While thionation at the Tyr1 or Gly3 positions led to reduced activity, introducing a sulfur atom at the second position of Leu-enkephalin resulted in increased potency across various biological assays. nih.gov

The following table summarizes the effects of various chemical modifications on enkephalin analogs:

| Modification | Position | Resulting Analog | Effect on Activity/Selectivity | Reference |

| D-Amino Acid Substitution | Gly2 | (d-Ala2,d-leu5)-enkephalin | Enhanced stability and activity | medchemexpress.comias.ac.in |

| Dehydroamino Acid Substitution | Gly2 | [ΔAla2, Leu5]-enkephalin | Increased potency, μ-receptor preference | nih.gov |

| Thionation | Tyr1, Gly3 | D,L-Tyr1-thio-Leu-Enk, Gly3-thio-Leu-Enk | Reduced activity | nih.gov |

| Thionation | Gly2 | Gly2-thio-Leu-Enk | Increased potency | nih.gov |

| Thionation | Phe4 | Phe4-thio-Leu-Enk | Similar or slightly less potent than parent compound | nih.gov |

Affinity Labeling Reagents Derived from (d-Ala2,d-leu5)-Enkephalin Acetate

Affinity labels are invaluable tools for the irreversible labeling and subsequent characterization of receptors. These reagents typically consist of a high-affinity ligand coupled to a reactive chemical group that can form a covalent bond with the target receptor. Several affinity labeling reagents have been developed based on the enkephalin scaffold to study opioid receptors.

One approach involves the introduction of electrophilic groups, such as isothiocyanate (-NCS) or bromoacetamide (-NHCOCH2Br), into the peptide sequence. nih.govacs.orgnih.gov For example, these groups have been incorporated at the para position of the phenylalanine residue at position 4 (Phe4) in N,N-dibenzylleucine enkephalin and N,N-diallyl[Aib2,Aib3]leucine enkephalin. nih.govacs.org The synthesis of these analogs often utilizes an orthogonal protection strategy, allowing for the late-stage conversion of a p-amino group into the desired reactive moiety. nih.govacs.org Interestingly, while substitution at the para position of Phe4 generally decreased binding affinity for both δ and μ receptors, N,N-dibenzyl[Phe(p-NCS)4]leucine enkephalin showed a twofold increase in affinity for δ receptors. nih.govacs.org

Another strategy for developing affinity labels involves the use of a chloromethyl ketone derivative. The chloromethyl ketone derivative of D-Ala2-Leu5-enkephalin (DALECK) was synthesized and found to be a potent affinity reagent that selectively and irreversibly blocks the high-affinity opioid binding site at alkaline pH. nih.gov

Furthermore, enkephalin derivatives containing a maleimide (B117702) group have been synthesized as affinity labels. DSLET-Mal, a derivative of Tyr-D-Ser-Gly-Phe-Leu-Thr, demonstrated high affinity and selective, wash-resistant inhibition of δ-opioid receptors in rat brain membranes. nih.gov Similarly, an S-activated enkephalin analog containing p-nitrophenylalanine in place of Phe4 has been shown to effectively label μ-opioid receptors. oup.com

The table below provides examples of enkephalin-based affinity labeling reagents:

| Parent Peptide | Reactive Group | Position of Modification | Target Receptor | Reference |

| N,N-dibenzylleucine enkephalin | Isothiocyanate (-NCS) | Phe4 (para position) | δ-opioid receptor | nih.govacs.org |

| N,N-diallyl[Aib2,Aib3]leucine enkephalin | Bromoacetamide (-NHCOCH2Br) | Phe4 (para position) | δ-opioid receptor | nih.govacs.org |

| (d-Ala2,d-leu5)-enkephalin | Chloromethyl ketone | C-terminus | High-affinity opioid binding site | nih.gov |

| Tyr-D-Ser-Gly-Phe-Leu-Thr (DSLET) | Maleimide | C-terminus | δ-opioid receptor | nih.gov |

| [d-Ala2, Leu(CH2S-Npys)5]enkephalin | p-Nitrophenylalanine | Phe4 | μ-opioid receptor | oup.com |

C-Terminal and N-Terminal Modifications

Modifications at the C-terminus and N-terminus of peptides can significantly influence their stability, charge, and biological activity. nih.govjpt.comlifetein.com The C-terminus of a peptide has a free carboxyl group, while the N-terminus has a free amino group. youtube.com

C-Terminal Modifications:

A common C-terminal modification is amidation, where the C-terminal carboxyl group is converted to a carboxamide. This modification removes the negative charge and can increase the peptide's stability against enzymatic degradation by carboxypeptidases. lifetein.com It can also enhance biological activity. lifetein.com

Another strategy involves the attachment of various fatty acids to the C-terminus to create lipophilic derivatives. For DADLE, the synthesis of acetyl, butyryl, caproyl, and caprylyl derivatives has been reported. nih.gov These modifications were found to increase the stability of DADLE in intestinal homogenates. A "bell-shaped" relationship was observed between the lipophilicity of the derivatives and their permeability across intestinal membranes, with the butyryl derivative (DADLE-C4) showing the highest permeability. nih.gov

N-Terminal Modifications:

The N-terminus of peptides is also a key site for modification. nih.gov N-terminal acetylation is a common modification that can increase peptide stability by making it resistant to degradation by aminopeptidases. lifetein.com

In the context of enkephalin analogs, N-terminal modifications have been explored to create multifunctional ligands. For example, the development of enkephalin-like tetrapeptide analogs with an N-phenyl-N-piperidin-4-ylpropionamide (Ppp) moiety at the C-terminus has led to the discovery of ligands with mixed MOR/DOR agonism and KOR antagonism. mdpi.com

The following table highlights key C-terminal and N-terminal modifications of DADLE and other enkephalin analogs:

| Modification Type | Modification | Effect | Reference |

| C-Terminal | Amidation | Increased stability and biological activity | lifetein.com |

| C-Terminal | Acylation with fatty acids (acetyl, butyryl, caproyl, caprylyl) | Increased stability and altered intestinal permeability | nih.gov |

| N-Terminal | Acetylation | Increased stability | lifetein.com |

| C-Terminal | Addition of N-phenyl-N-piperidin-4-ylpropionamide (Ppp) | Creation of multifunctional MOR/DOR agonists and KOR antagonists | mdpi.com |

Molecular and Cellular Mechanisms of Action

Opioid Receptor Interactions

(d-Ala2,d-leu5)-enkephalin acetate (B1210297) is a well-established and prototypical delta (δ)-opioid receptor agonist. zenodo.org Its biological effects are primarily mediated through its interaction with this specific class of opioid receptors.

Delta (δ) Opioid Receptor (DOR) Binding and Activation

The primary mechanism of action for (d-Ala2,d-leu5)-enkephalin acetate involves its high-affinity binding to and activation of δ-opioid receptors. zenodo.org

This compound exhibits a pronounced preference for the δ-opioid receptor. nih.gov This selectivity is a key characteristic that distinguishes it from many other opioid peptides. The substitution of d-alanine (B559566) at position 2 and d-leucine (B559557) at position 5 confers significant resistance to enzymatic degradation, enhancing its stability and making it a more potent and selective δ-agonist compared to its endogenous counterparts, Leu-enkephalin and Met-enkephalin. zenodo.org

While this compound demonstrates the highest affinity for δ-opioid receptors, it exhibits a considerably lower affinity for μ-opioid (MOR) and κ-opioid (KOR) receptors. nih.gov This differential binding affinity underscores its utility as a selective tool for studying δ-opioid receptor function. Research has shown that while it can interact with μ-opioid binding sites, it does so with different characteristics compared to μ-selective ligands. nih.gov Studies have demonstrated similarities in the discriminative stimulus properties between (d-Ala2,d-leu5)-enkephalin and the μ-agonist fentanyl, but not the κ-agonist ethylketocyclazocine, further highlighting its distinction from κ-receptor ligands. mdpi.com

Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor. In these assays, a radiolabeled ligand is used to quantify the binding of an unlabeled compound, such as this compound, to the receptor. While numerous studies have utilized this compound in such assays to characterize opioid receptors, specific and consistently reported binding affinity values (Ki) across different studies can be variable. However, the collective data from these assays consistently support its high affinity for the δ-opioid receptor.

| Opioid Receptor Subtype | Binding Affinity (Ki) | Reference |

| Delta (δ) | High | nih.gov |

| Mu (μ) | Low | nih.govnih.gov |

| Kappa (κ) | Low | nih.gov |

Note: Specific numerical Ki values for this compound are not consistently reported across publicly available literature. The table reflects the qualitative consensus of its binding affinity profile.

The agonist activity of this compound at opioid receptors is functionally demonstrated in various bioassays. Two classical preparations for assessing opioid activity are the mouse vas deferens (MVD) and the guinea pig ileum (GPI) assays. The MVD preparation is rich in δ-opioid receptors, while the GPI preparation predominantly expresses μ-opioid receptors.

This compound has been shown to inhibit electrically stimulated contractions of the mouse vas deferens, an effect that is reversible by the opioid antagonist naloxone. nih.govresearchgate.net This provides strong evidence for its functional agonism at δ-opioid receptors.

| Bioassay | Functional Activity (IC50/EC50) | Receptor Predominance | Reference |

| Mouse Vas Deferens (MVD) | Potent Inhibition | Delta (δ) | nih.govresearchgate.net |

| Guinea Pig Ileum (GPI) | Weaker Inhibition | Mu (μ) |

Note: Specific numerical IC50 or EC50 values for this compound in these bioassays are not consistently available in the reviewed literature. The table indicates the qualitative functional activity.

Investigation of Atypical Opioid Receptor Binding Sites

Current research has primarily focused on the interaction of this compound with the classical opioid receptors (mu, delta, and kappa). To date, there is no significant body of evidence in the scientific literature to suggest that this compound binds with high affinity to atypical opioid receptor binding sites. Its pharmacological profile is overwhelmingly characterized by its selective action at the δ-opioid receptor.

G-Protein Coupled Receptor (GPCR) Signaling Transduction

This compound, also known as DADLE, is a potent and selective agonist for the delta-opioid receptor, which belongs to the large family of G-protein coupled receptors (GPCRs). sigmaaldrich.comsigmaaldrich.comcaltagmedsystems.co.uk GPCRs are integral membrane proteins that play a crucial role in transmitting extracellular signals into the cell. wikipedia.orgkhanacademy.org The signaling process is initiated when a ligand, in this case, this compound, binds to the receptor. khanacademy.org

G-Protein Coupling Mechanisms

The binding of this compound to the delta-opioid receptor induces a conformational change in the receptor protein. khanacademy.org This alteration in shape allows the receptor to interact with and activate an associated heterotrimeric G-protein complex, which consists of alpha (α), beta (β), and gamma (γ) subunits. wikipedia.orgkhanacademy.org In its inactive state, the Gα subunit is bound to guanosine (B1672433) diphosphate (B83284) (GDP).

The activated receptor acts as a guanine (B1146940) nucleotide exchange factor (GEF), prompting the Gα subunit to release GDP and bind guanosine triphosphate (GTP), which is present in the cytosol. nih.gov This exchange triggers the dissociation of the G-protein into two active components: the GTP-bound Gα subunit and a Gβγ dimer. wikipedia.org These dissociated subunits are then free to interact with and modulate the activity of various downstream effector proteins within the cell. wikipedia.orgnih.gov The specific G-protein subtype that couples to the delta-opioid receptor determines the subsequent signaling cascade. Opioid receptors, including the delta subtype, are known to couple to inhibitory G-proteins (Gi/o).

Downstream Effector Modulation

Once activated, the G-protein subunits modulate the function of various intracellular effector enzymes and ion channels. A key downstream effector modulated by delta-opioid receptor activation is Protein Kinase C (PKC). nih.gov Studies have shown that the neuroprotective effects of delta-opioid receptor activation involve the PKC/extracellular regulated protein kinases (ERK) signaling pathway. nih.gov Activation of PKC can initiate a cascade of phosphorylation events that ultimately lead to changes in gene expression and cellular function.

Another critical downstream effect of Gi/o-coupled receptor activation is the inhibition of adenylyl cyclase. This enzyme is responsible for the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger. By inhibiting adenylyl cyclase, this compound can decrease intracellular cAMP levels, which in turn affects the activity of cAMP-dependent protein kinases and other downstream targets.

Intracellular Signaling Cascades

The initial signal transduction at the membrane by this compound triggers a complex network of intracellular signaling cascades that are vital for mediating its cellular effects. These pathways involve a series of protein kinases that amplify and propagate the signal from the cell surface to various cellular compartments, including the nucleus.

Phosphoinositide 3-Kinase (PI3K)-Akt Pathway Activation

Research has demonstrated that the neuroprotective effects of delta-opioid receptor activation by agonists like this compound are associated with the modulation of the Phosphoinositide 3-Kinase (PI3K)-Akt signaling pathway. nih.gov The PI3K/Akt pathway is a critical signaling cascade that regulates a wide array of cellular processes, including cell survival, growth, and proliferation. nih.govplos.orgyoutube.com

Upon activation, typically by signals originating from GPCRs or receptor tyrosine kinases, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). youtube.com PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, such as the serine/threonine kinase Akt (also known as Protein Kinase B). youtube.com This recruitment to the cell membrane allows for the phosphorylation and subsequent activation of Akt by other kinases. youtube.com Once activated, Akt phosphorylates a multitude of downstream substrates, thereby promoting cell survival by inhibiting apoptotic proteins and activating pro-survival factors.

Extracellular Signal-Regulated Kinase (ERK) Pathway Modulation

The Extracellular Signal-Regulated Kinase (ERK) pathway, a key component of the mitogen-activated protein kinase (MAPK) cascade, is another significant intracellular signaling route modulated by this compound. nih.govnih.govnih.govcapes.gov.br The activation of the delta-opioid receptor has been shown to induce the phosphorylation and activation of ERK. nih.govnih.gov

The ERK pathway is a highly conserved signaling module that transduces signals from the cell surface to the nucleus, regulating processes such as cell proliferation, differentiation, and survival. nih.govyoutube.com The cascade typically begins with the activation of a small GTPase called Ras, which in turn activates a series of protein kinases: Raf, followed by MEK (MAPK/ERK kinase), and finally ERK. nih.gov Specifically, studies have shown that treatment with this compound leads to the increased phosphorylation of MEK-1, which then activates MAP kinase. nih.gov Activated ERK can then translocate to the nucleus and phosphorylate transcription factors, leading to changes in gene expression that underlie many of the observed cellular responses to the compound.

| Experimental Finding | Cell Type | Effect of this compound | Reference |

| Modulation of PKC/ERK pathway | Rat Hippocampus | Participates in the activation of ERK1/2 | nih.gov |

| Increased MEK-1 phosphorylation | SH-SY5Y cells | Leads to activation of MAP kinase | nih.gov |

| Phospho-ERK response | CHO-K1 cells over-expressing human delta-opioid receptor | Elicits a phospho-ERK response, indicating receptor activation | nih.gov |

Glycogen Synthase Kinase-3 Beta (GSK-3β) Regulation

This compound has been found to provide cardioprotection by inhibiting the Wnt/β-catenin signaling pathway. nih.govnih.gov This pathway is intricately linked to the regulation of Glycogen Synthase Kinase-3 Beta (GSK-3β), a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell fate, and apoptosis. nih.govnih.gov

In the canonical Wnt signaling pathway, the binding of Wnt ligands to their receptors leads to the inhibition of GSK-3β. In the absence of a Wnt signal, GSK-3β is active and phosphorylates β-catenin, marking it for ubiquitination and subsequent degradation by the proteasome. By inhibiting the Wnt/β-catenin pathway, this compound can modulate the activity of GSK-3β. Furthermore, GSK-3β is a downstream target of the PI3K/Akt pathway. researchgate.net Activated Akt can directly phosphorylate and inhibit GSK-3β, providing another mechanism by which this compound can regulate its activity. The regulation of GSK-3β is a critical node that integrates signals from multiple pathways to control cellular function.

| Pathway | Effect of this compound | Downstream Consequence | Reference |

| Wnt/β-Catenin | Inhibition | Modulation of GSK-3β activity | nih.govnih.gov |

| PI3K/Akt | Activation | Potential for direct phosphorylation and inhibition of GSK-3β | nih.govresearchgate.net |

Role of Survivin and Anti-Apoptotic Protein Expression

This compound, also known as DADLE, demonstrates significant anti-apoptotic capabilities by modulating the expression of key regulatory proteins involved in programmed cell death. While direct modulation of the inhibitor of apoptosis protein (IAP) Survivin by DADLE is not yet fully characterized, its action on other critical anti-apoptotic and pro-apoptotic factors is well-documented.

Research shows that DADLE treatment in human mesenchymal stem cells under 'serum deprivation' stress leads to a significant up-regulation of the pro-survival protein Bcl-2. nih.gov Concurrently, it promotes a marked down-regulation of the pro-apoptotic proteins Bax and Bad. nih.gov This shift in the Bcl-2/Bax ratio is a critical determinant of cell fate, tipping the balance away from apoptosis and towards survival. In a study, DADLE treatment resulted in an approximate 2.1-fold increase in Bcl-2 expression, while Bax and Bad expression decreased by approximately 2.6 and 2.7-fold, respectively. nih.gov

Furthermore, DADLE has been observed to attenuate the expression of the tumor suppressor protein p53, which can trigger apoptosis in response to cellular stress. nih.govscispace.com By blocking methamphetamine-induced neuronal damage, DADLE was found to attenuate the mRNA expression of p53. nih.govscispace.comresearchgate.net This action prevents the initiation of the p53-mediated apoptotic cascade. The compound also reduces the levels of cleaved caspase-3, the executioner enzyme in the apoptotic pathway, further confirming its protective role. nih.gov

Table 1: Effect of this compound on Apoptotic Protein Expression This table summarizes the observed changes in the expression of key apoptosis-regulating proteins following treatment with DADLE in human mesenchymal stem cells under stress conditions.

| Protein | Function | Observed Effect of DADLE | Fold Change (Approx.) |

|---|---|---|---|

| Bcl-2 | Anti-Apoptotic | Up-regulation | +2.1 |

| Bax | Pro-Apoptotic | Down-regulation | -2.6 |

| Bad | Pro-Apoptotic | Down-regulation | -2.7 |

| Cleaved Caspase-3 | Pro-Apoptotic (Executioner) | Down-regulation | Not Quantified |

Impact on Mitochondrial Dynamics and Reactive Oxygen Species (ROS) Production

The protective effects of this compound are deeply intertwined with its ability to preserve mitochondrial integrity and function. Mitochondria are central to cellular bioenergetics and are a primary source of reactive oxygen species (ROS), which, in excess, can induce oxidative damage and cell death. nih.govnih.govexlibrisgroup.com

DADLE has been shown to enhance mitophagy, a specialized form of autophagy that selectively degrades damaged or dysfunctional mitochondria. nih.govresearchgate.net This quality control mechanism is crucial for maintaining a healthy mitochondrial network. In a study on brain microvascular endothelial cells subjected to oxygen-glucose deprivation/reoxygenation (OGD/R), DADLE treatment led to a significant increase in mitophagy. nih.gov This process was associated with the increased expression of key mitophagy-related proteins, including PINK1 and Parkin. nih.gov

Table 2: Influence of this compound on Mitochondrial Function Markers This table outlines the effects of DADLE on key indicators of mitochondrial health in cells under ischemia/reperfusion stress.

| Marker | Function/Significance | Observed Effect of DADLE |

|---|---|---|

| Mitophagy | Removal of damaged mitochondria | Increased |

| PINK1 Expression | Mitophagy signaling protein | Increased |

| Parkin Expression | Mitophagy signaling protein | Increased |

| ATP Synthesis | Cellular energy currency | Increased |

Connexin-43 Involvement in Cardioprotective Signaling

This compound exerts significant cardioprotective effects against myocardial ischemia-reperfusion (MI/R) injury. nih.gov One of the pathways implicated in this protection is the inhibition of the Wnt/β-Catenin signaling pathway. nih.gov Studies in mouse models of MI/R injury demonstrated that DADLE administration significantly reduced the expression of Wnt3a, β-Catenin, and the downstream transcription factor TCF4, leading to improved left ventricle function and reduced infarct size. nih.gov

Connexin-43 (Cx43), the primary protein forming gap junctions in the ventricular myocardium, is a central figure in cardioprotection, particularly in the phenomenon of ischemic preconditioning. nih.govmdpi.commdpi.com The protective role of Cx43 can be independent of its channel-forming, cell-to-cell communication function. nih.gov Notably, a subpopulation of Cx43 is located in the inner mitochondrial membrane, where it is believed to play a role in modulating mitochondrial function and ROS signaling, thus contributing to cardioprotection. nih.govmdpi.com

While studies have not yet drawn a direct mechanistic link showing DADLE's regulation of Cx43 expression or localization, the convergence of their roles in cardioprotection is significant. Both DADLE and Cx43 are implicated in protecting myocardial tissue from ischemic damage and modulating mitochondrial function. The established cardioprotective signaling initiated by DADLE may intersect with pathways that are dependent on or influenced by mitochondrial Cx43.

Preclinical Pharmacological and Biological Activities

Neuroprotective Efficacy

(d-Ala2,d-leu5)-enkephalin acetate (B1210297), also known as DADLE, has emerged as a promising agent for neuroprotection. nih.govbenthamdirect.com Its ability to shield neuronal cells from damage and promote their survival has been documented across multiple studies.

Protection Against Ischemic and Hypoxic Brain Injury (In Vitro and In Vivo Models)

DADLE has shown a significant capacity to protect the brain from damage caused by ischemia and hypoxia. nih.govnih.gov In a rat model of focal ischemia-reperfusion injury, intracerebroventricular administration of DADLE was found to reduce neurological deficits, decrease the volume of cerebral infarction, and increase the number of surviving neurons. nih.govscienceopen.com This protective effect is thought to be mediated, at least in part, by the downregulation of the TLR4/NF-κB signaling pathway, which in turn suppresses the inflammatory response. nih.govscienceopen.com

In an ex vivo model using brain slices, DADLE demonstrated a concentration-dependent reduction in lactic dehydrogenase release and neuronal apoptosis following simulated ischemia. nih.govnih.gov This effect was linked to the activation of delta2 opioid receptors and the downstream MEK-ERK pathway. nih.govnih.gov Further studies in a rabbit model of spinal cord ischemia-reperfusion injury have also shown that DADLE can mitigate neuronal damage. frontiersin.orgscispace.com

Recent research has also highlighted DADLE's ability to enhance mitophagy, the selective removal of damaged mitochondria, in brain microvascular endothelial cells. nih.govnih.gov This process, mediated by the TRPV4 channel, improves mitochondrial function and helps to alleviate ischemia/reperfusion injury. nih.gov

Table 1: Neuroprotective Effects of DADLE in Ischemic and Hypoxic Models

| Model | Key Findings | Proposed Mechanism of Action |

| Rat model of focal ischemia-reperfusion | Reduced neurological deficit, decreased infarct volume, increased neuronal survival. nih.govscienceopen.com | Downregulation of TLR4/NF-κB signaling pathway. nih.govscienceopen.com |

| Ex vivo brain slices | Attenuated lactic dehydrogenase release and neuronal apoptosis. nih.govnih.gov | Activation of delta2 opioid receptors and the MEK-ERK pathway. nih.govnih.gov |

| Rabbit model of spinal cord ischemia | Mitigated neuronal damage. frontiersin.orgscispace.com | Not specified. |

| Brain microvascular endothelial cells | Enhanced mitophagy, improved mitochondrial function. nih.govnih.gov | Upregulation of TRPV4 expression. nih.gov |

Attenuation of Neuronal Apoptosis and Cell Death Pathways

A key aspect of DADLE's neuroprotective action is its ability to inhibit apoptosis, or programmed cell death. frontiersin.org Studies have shown that DADLE can reduce the expression of pro-apoptotic markers such as caspase-3 and p53 in the context of spinal cord ischemia-reperfusion injury. frontiersin.org In a cellular model of Parkinson's disease, DADLE treatment led to enhanced cell survivability and a decrease in the expression of the pro-apoptotic marker BIM. nih.gov

Furthermore, DADLE has been shown to activate pro-survival signaling pathways. nih.gov Research indicates that it can increase the phosphorylation of MEK-1, leading to the activation of the MAP kinase pathway, and enhance the expression of the pro-survival gene for nerve growth factor and the anti-apoptotic marker Bcl-2. nih.gov In a model of spinal cord injury, DADLE was found to inhibit necroptosis, another form of programmed cell death, by decreasing lysosomal membrane permeabilization. nih.gov

Mitigation of Methamphetamine-Induced Neurotoxicity

Methamphetamine is a psychostimulant known to cause neurotoxicity and neuroinflammation, leading to neuronal cell death. nih.govnih.gov Preclinical evidence suggests that DADLE can counteract this damage. researchgate.net It has been demonstrated to protect against and even reverse the damage to dopaminergic terminals induced by methamphetamine. researchgate.net This neuroprotective effect against methamphetamine-induced neurotoxicity is associated with the attenuation of the expression of tumor necrosis factor p53 and the immediate early gene c-fos. researchgate.net The mechanism is thought to involve the suppression of reactive oxygen species formation. frontiersin.org

Promotion of Neuronal Survival in Stress Models

DADLE has demonstrated the ability to promote neuronal survival under various stress conditions. In a cellular model of Parkinson's disease, which involves endoplasmic reticulum (ER) stress, DADLE treatment enhanced cell survivability. nih.gov This was accompanied by the downregulation of ER stress sensors. nih.gov The study also identified 93 microRNAs that were differentially regulated by DADLE treatment in cells under ER stress, with 34 of these potentially playing a role in promoting cell survival. nih.gov

Chronic treatment with DADLE has been found to increase the levels of nerve growth factor (NGF) in the hippocampus and midbrain of adult mice, suggesting that its neuroprotective actions may be partly mediated by NGF. nih.gov Additionally, DADLE has been shown to protect against oxidative stress by decreasing levels of malondialdehyde and nitric oxide, and increasing the levels of glutathione (B108866) peroxidase and superoxide (B77818) dismutase in the context of spinal cord ischemia-reperfusion injury. frontiersin.org

Organoprotective Potential

The protective effects of DADLE extend beyond the central nervous system, with studies indicating its potential to preserve peripheral organs.

Prolongation of Organ Survival in Ex Vivo Preparations (e.g., Heart, Lung, Liver, Kidney)

Research has shown that DADLE can prolong the survival of organs such as the heart, lung, liver, and kidney in ex vivo preparations. researchgate.net In a multiorgan block preparation, DADLE was found to extend the survival time of these organs. sigmaaldrich.com This suggests a potential application for DADLE in organ preservation for transplantation.

Cardioprotection Against Ischemia-Reperfusion Injury in Preclinical Models

(d-Ala2,d-leu5)-enkephalin (DADLE), a synthetic analog of the endogenous opioid peptide enkephalin, has demonstrated significant cardioprotective properties in preclinical models of myocardial ischemia-reperfusion (I/R) injury. sigmaaldrich.comsigmaaldrich.com This injury occurs when blood flow is restored to the heart after a period of ischemia, paradoxically causing further damage. DADLE's protective effects are primarily mediated through its action as a potent and selective agonist for the delta-opioid receptor. sigmaaldrich.comsigmaaldrich.com

In mouse models of myocardial I/R injury, administration of DADLE has been shown to significantly reduce the infarct area, decrease serum levels of cardiac enzymes such as creatine (B1669601) kinase-MB (CK-MB) and lactate (B86563) dehydrogenase (LDH), and improve left ventricular function. nih.gov One of the underlying mechanisms for this protection involves the inhibition of the Wnt/β-Catenin signaling pathway. nih.gov DADLE has been found to suppress the expression of key components of this pathway, including Wnt3a, β-Catenin, and TCF4, which are implicated in the inflammatory and apoptotic processes following I/R. nih.gov

Furthermore, DADLE exerts its cardioprotective effects by mitigating apoptosis, or programmed cell death, in cardiomyocytes. Studies have shown that DADLE remarkably decreases the expression of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov This anti-apoptotic effect contributes to the preservation of myocardial tissue and function. nih.gov

The protective role of DADLE is not limited to the heart; it has also been shown to reduce apoptosis in brain microvascular endothelial cells subjected to ischemia/reperfusion, highlighting a broader tissue-protective effect. nih.govnih.govresearchgate.net This protection is associated with the enhancement of mitophagy, a process that removes damaged mitochondria, thereby preserving cellular energy production and reducing oxidative stress. nih.govresearchgate.net

| Preclinical Model | Key Findings | Implicated Mechanisms |

| Mouse Model of Myocardial I/R | Reduced infarct size, decreased serum cardiac enzymes, improved left ventricular function. nih.gov | Inhibition of Wnt/β-Catenin pathway, suppression of caspase-3 expression. nih.govnih.gov |

| Brain Microvascular Endothelial Cells (in vitro) | Reduced apoptosis, enhanced cell viability. nih.govnih.gov | Upregulation of TRPV4, enhancement of mitophagy. nih.gov |

Myocardial Tolerance Development

While acute administration of (d-Ala2,d-leu5)-enkephalin (DADLE) offers cardioprotection, the development of tolerance with chronic exposure is a critical consideration. Myocardial tolerance refers to the diminishing protective effect of DADLE against ischemia-reperfusion injury after repeated or prolonged administration.

Preclinical evidence suggests that continuous exposure to DADLE can lead to a loss of its initial inhibitory effects. nih.gov For instance, in a neurotumor x brain hybrid cell line, prolonged exposure to DADLE (over 6 hours) resulted in the return of cyclic AMP levels to their baseline, indicating a desensitization to the compound's effects. nih.gov This loss of response is a hallmark of tolerance development.

The mechanisms underlying this tolerance are believed to involve alterations at the receptor level. One key mechanism is the desensitization of the delta-opioid receptors. This can involve the uncoupling of the receptor from its intracellular signaling pathways, meaning that even when DADLE binds to the receptor, the downstream protective signals are not effectively transduced. Another possibility is the downregulation of the receptors themselves, where the number of receptors on the cell surface is reduced, leading to a diminished response to the drug. While the precise molecular changes in the myocardium are still being fully elucidated, the phenomenon of tolerance to the effects of DADLE is a recognized pharmacological principle. sigmaaldrich.comsigmaaldrich.com

| Aspect | Description | Potential Mechanisms |

| Phenomenon | Diminished cardioprotective effect of DADLE with repeated or continuous exposure. | Receptor desensitization, receptor downregulation, uncoupling from intracellular signaling pathways. nih.gov |

| Functional Consequence | Loss of the ability of DADLE to reduce myocardial damage and improve function following an ischemic event. | Attenuation of the inhibitory effects on cellular processes that are normally modulated by acute DADLE administration. nih.gov |

Immunomodulatory Effects

(d-Ala2,d-leu5)-enkephalin (DADLE) exerts complex and significant modulatory effects on the immune system. This is possible due to the expression of opioid receptors, including the delta-opioid receptor for which DADLE has a high affinity, on various immune cells such as lymphocytes, granulocytes, monocytes, and macrophages. frontiersin.orgmdpi.com The interaction of DADLE with these receptors can influence a wide range of immune functions. frontiersin.org

Modulation of T-Cell Proliferation and Activation

The effect of DADLE on T-cell proliferation and activation is multifaceted and can be either stimulatory or inhibitory. This variability in response often depends on the concentration of DADLE and the specific state of the T-cells. The presence of opioid receptors on T-helper lymphocytes suggests a direct mechanism for these immunomodulatory effects. mdpi.com The activation of these receptors can trigger intracellular signaling cascades that ultimately influence the proliferative capacity of these crucial immune cells.

Influence on Cytokine Production and Calcium Mobilization in Immune Cells

DADLE can significantly influence the production and secretion of cytokines, the signaling molecules that orchestrate the immune response. frontiersin.org By binding to opioid receptors on immune cells, DADLE can modulate the synthesis of various cytokines, thereby shaping the nature and intensity of an immune reaction. frontiersin.org

A key event in immune cell activation is the mobilization of intracellular calcium. The binding of ligands to G protein-coupled receptors, such as the opioid receptors, can lead to the activation of phospholipase C and the subsequent production of inositol (B14025) trisphosphate (IP3). frontiersin.org IP3 then acts on receptors in the endoplasmic reticulum to trigger the release of calcium into the cytoplasm. This increase in intracellular calcium is a critical signal for a variety of immune cell functions, including the release of opioid peptides like enkephalins from the immune cells themselves. frontiersin.org

Expression and Function of Opioid Receptors on Immune Cells

The foundation of DADLE's immunomodulatory activity lies in the expression of opioid receptors on immune cells. frontiersin.orgmdpi.com All four major types of opioid receptors (mu, delta, kappa, and nociceptin/orphanin FQ receptor) have been identified at both the mRNA and protein levels in various immune cell populations in humans, monkeys, rats, and mice. frontiersin.orgmdpi.com Endogenous opioid peptides, such as enkephalins, are also found within these immune cells. frontiersin.org

Activation of these receptors on leukocytes by agonists like DADLE can lead to a variety of cellular responses, including proliferation, maturation, chemotaxis, and phagocytosis. frontiersin.org The signaling cascade initiated by receptor activation typically involves Gαi/o proteins, which can lead to the Gβγ-mediated activation of phospholipase C and the subsequent calcium-dependent release of endogenous opioid peptides. frontiersin.org This suggests a potential autocrine or paracrine feedback loop where immune cells can both respond to and release opioid peptides.

| Immune Parameter | Effect of (d-Ala2,d-leu5)-enkephalin | Implicated Mechanisms |

| T-Cell Proliferation | Modulates T-cell proliferation, which can be either stimulatory or inhibitory. | Direct interaction with opioid receptors on T-cells. mdpi.com |

| Cytokine Production | Influences the synthesis and secretion of various cytokines. frontiersin.org | Activation of intracellular signaling pathways following opioid receptor binding. frontiersin.org |

| Calcium Mobilization | Can induce the release of intracellular calcium stores. frontiersin.org | G protein-coupled receptor activation leading to phospholipase C and IP3-mediated calcium release. frontiersin.org |

| Opioid Receptor Function | Acts as an agonist at delta-opioid receptors expressed on immune cells. frontiersin.org | Initiates G protein-mediated intracellular signaling cascades. frontiersin.org |

Other Preclinical Investigations

Regulation of Feeding Behavior and Thermoregulation

While the broader class of opioid peptides has been implicated in the regulation of feeding behavior and thermoregulation, specific preclinical data on the direct effects of (d-Ala2,d-leu5)-enkephalin acetate on feeding and appetite are limited in the current body of research.

In the context of thermoregulation, studies on opioid peptides in general suggest a complex role in modulating body temperature. Some evidence indicates that the administration of opioid peptides can lead to hyperthermia. However, direct and detailed investigations into the specific thermoregulatory effects of this compound in mammalian models remain to be extensively documented.

Effects on Gene Expression Profiles (e.g., c-fos, p53, anti-apoptotic genes)

A significant body of preclinical research has focused on the influence of this compound on the expression of critical genes involved in cell stress, apoptosis, and survival. These studies have consistently demonstrated a neuroprotective and anti-apoptotic profile for DADLE.

In response to neurotoxic insults, such as those induced by methamphetamine, DADLE has been shown to attenuate the messenger RNA (mRNA) expression of the immediate early gene c-fos and the tumor suppressor gene p53. nih.gov The upregulation of c-fos and p53 is often associated with cellular stress and apoptosis, and by suppressing their expression, DADLE contributes to neuronal survival.

The anti-apoptotic effects of DADLE are further supported by its ability to modulate the activity of key proteins in the apoptotic cascade. Research has shown that DADLE can block the translocation of the pro-apoptotic protein Bax to the mitochondria, a critical step in the initiation of apoptosis. mdpi.com Furthermore, DADLE has been observed to reduce the expression of caspase-3, an executioner caspase that plays a central role in the final stages of apoptosis. echelon-inc.com These findings are summarized in the table below.

| Gene/Protein | Effect of this compound | Context of a Preclinical Study |

| c-fos | Attenuation of mRNA expression | Neuroprotection against methamphetamine-induced neurotoxicity. nih.gov |

| p53 | Attenuation of mRNA expression | Neuroprotection against methamphetamine-induced neurotoxicity. nih.gov |

| Bax | Blocks translocation to mitochondria | Prevention of apoptosis. mdpi.com |

| Caspase-3 | Reduced expression | Protection against myocardial ischemia-reperfusion injury. echelon-inc.com |

Structure Activity Relationship Sar Studies

Impact of D-Amino Acid Substitutions on Receptor Affinity and Proteolytic Stability

The substitution of naturally occurring L-amino acids with their D-isomers at specific positions in the enkephalin sequence has profound effects on the peptide's biological activity and metabolic stability.

Role of D-Alanine (B559566) at Position 2

The replacement of glycine (B1666218) at position 2 with D-alanine is a cornerstone of (d-Ala2,d-leu5)-enkephalin's enhanced efficacy. This single substitution significantly increases the peptide's resistance to degradation by aminopeptidases, enzymes that rapidly break down natural enkephalins in the body. This increased proteolytic stability leads to a longer physiological half-life, allowing the compound to exert its effects for a more extended period. The introduction of the D-alanine residue also influences the peptide's conformation, predisposing it to adopt a folded structure that is favorable for receptor binding.

Role of D-Leucine (B559557) at Position 5

The following table summarizes the receptor binding affinities of (d-Ala2,d-leu5)-enkephalin (often abbreviated as DADLE) for the µ (mu) and δ (delta) opioid receptors.

| Compound | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) |

| (d-Ala2,d-leu5)-enkephalin (DADLE) | Moderate Affinity | High Affinity |

Note: Specific Ki values can vary between studies depending on the experimental conditions. DADLE is consistently shown to have a higher affinity for the δ-opioid receptor.

Conformational Analysis and Bioactive Conformations

The three-dimensional shape, or conformation, of an enkephalin analog is a critical determinant of its ability to bind to and activate opioid receptors.

Influence of Amino Acid Sequence on Peptide Conformation

The specific sequence of amino acids in (d-Ala2,d-leu5)-enkephalin dictates its preferred conformation in solution. The presence of the D-alanine at position 2 is particularly influential, promoting the formation of a β-turn structure. This folded conformation is believed to be the bioactive conformation, the specific shape the peptide must adopt to effectively interact with the opioid receptor binding pocket. The tyrosine residue at position 1 and the phenylalanine residue at position 4, which are crucial for receptor recognition and activation, are brought into a specific spatial arrangement by this turn.

Spectroscopic Characterization (e.g., Circular Dichroism)

Modification of Peptide Backbone and Side Chains

To further probe the structure-activity relationships of enkephalins, researchers have synthesized numerous analogs with modifications to the peptide backbone and the amino acid side chains. These studies have provided a wealth of information on the chemical features required for potent and selective opioid receptor activity.

The following table presents data on enkephalin analogs with modified peptide backbones and their corresponding receptor affinities.

| Modification | Analog | Receptor Affinity/Selectivity |

| Backbone Modification | ||

| Thioamide Linkage (Gly2-Gly3) | [ψ[CSNH]Gly²]Leu-enkephalin | Potency enhancement, preference for δ- over µ-receptors |

| Thioamide Linkage (Phe4-Leu5) | [ψ[CSNH]Leu⁵]Leu-enkephalin | Potency enhancement |

| E-alkene (Tyr1-D-Ala2) | Tyr-ψ[(E)CH=CH]-D-Ala-Gly-Phe-Leu-OH | Biological activity largely retained |

| E-alkene (D-Ala2-Gly3) | Tyr-D-Ala-ψ[(E)CH=CH]-Gly-Phe-Leu-OH | Significant loss of affinity and activity |

The next table details the effects of various side-chain modifications on the receptor binding of enkephalin analogs.

| Modification | Analog | Receptor Affinity/Selectivity |

| Side-Chain Modification | ||

| Cyclization (D-Lys2, Glu5) | H-Tyr-D-Lys-Gly-Phe-Glu-NH₂ | Loss of receptor selectivity compared to linear counterparts researchgate.net |

| Halogenation (Phe4) | Tyr-D-Ala-Gly-Phe(p-Cl)-Leu-NH₂ | Increased binding affinity at µ, δ, and κ receptors |

| N-terminal Alkylation | N-benzyl-Tyr¹-D-Ala-Gly-Phe-Leu-NH₂ | Altered receptor selectivity |

These extensive structure-activity relationship studies have been instrumental in the design of enkephalin analogs with improved pharmacological profiles. The strategic placement of D-amino acids, the understanding of conformational requirements, and the exploration of various backbone and side-chain modifications have all contributed to the development of more stable and potent opioid peptides, with (d-Ala2,d-leu5)-enkephalin acetate (B1210297) standing out as a classic example of this successful rational drug design.

Development of Peptidomimetics

The journey from native enkephalins to stable and potent analogs like (d-Ala2,d-leu5)-enkephalin (DADLE) highlighted the importance of strategic amino acid substitutions for enzymatic resistance. However, to overcome other pharmacokinetic hurdles, researchers have focused on developing peptidomimetics. These are compounds that mimic the essential pharmacophoric elements of a peptide but are built from non-peptidic backbones, offering improved stability and oral bioavailability.

A primary strategy in enkephalin peptidomimetic design involves replacing the amide bonds, which are susceptible to peptidase cleavage, with more stable isosteres. For instance, reduced amide bonds (ψ[CH2NH]) have been incorporated into enkephalin analogs. This modification not only enhances enzymatic stability but can also influence receptor selectivity and efficacy by altering the conformational flexibility of the peptide backbone.

Another key approach is cyclization. Constraining the peptide's conformation by creating a cyclic structure can pre-organize the molecule into its bioactive conformation for receptor binding, thereby increasing both affinity and selectivity. Cyclization can be achieved through side-chain to side-chain linkages or by linking the C-terminus to the N-terminus or a side chain. Studies on cyclic enkephalin analogs have demonstrated that the size and position of the ring are critical for determining the opioid receptor subtype selectivity (μ vs. δ). For example, cyclization between the second and fifth position amino acids has been a common strategy to create potent and selective δ-opioid receptor agonists.

Furthermore, the incorporation of unnatural or conformationally restricted amino acids, such as β-turn mimetics, has been instrumental. These modifications help to stabilize the desired secondary structure recognized by the opioid receptors, leading to compounds with enhanced potency and a more defined pharmacological profile.

Design of Multi-Target Ligands

Building upon the principles of peptidomimetic design, researchers have explored the development of multi-target ligands that can interact with more than one receptor system simultaneously. This approach aims to achieve a synergistic therapeutic effect or to mitigate the side effects associated with single-target agents. The enkephalin scaffold has served as a valuable template for creating such bifunctional molecules.

Bifunctional Opioid and Neurokinin Receptor Ligands

The co-localization and interaction between opioid and neurokinin (NK) systems, particularly in pain pathways, have spurred the design of ligands that can modulate both. Substance P, a peptide from the neurokinin family, is a key neurotransmitter in the transmission of pain signals and acts primarily through the neurokinin-1 (NK1) receptor. It has been proposed that blocking NK1 receptors could potentiate opioid-induced analgesia and potentially reduce the development of tolerance and other side effects associated with chronic opioid use.

The design strategy for these bifunctional ligands often involves covalently linking a known opioid agonist pharmacophore with a known NK1 antagonist pharmacophore. In some approaches, peptide-based structures have been developed where an enkephalin analog is linked to a fragment of a known NK1 antagonist. The challenge lies in optimizing the linker's length and composition to ensure that both pharmacophores can simultaneously bind to their respective receptors without significant steric hindrance. Research in this area has led to the development of hybrid peptides with varying affinities for opioid and NK1 receptors, demonstrating the feasibility of this multi-target approach.

Dual Opioid and Cholecystokinin (B1591339) Receptor Agonists/Antagonists

The cholecystokinin (CCK) system is another important modulator of the opioid system. The peptide neurotransmitter CCK has been shown to produce anti-opioid effects, and blocking the CCK2 receptor can enhance opioid analgesia and attenuate the development of tolerance. This has led to the rational design of dual-target ligands that combine an opioid receptor agonist with a CCK2 receptor antagonist in a single molecule.

The design of these molecules often involves the fusion of an enkephalin-derived sequence with a C-terminal tetrapeptide of CCK (which is known to be a CCK receptor antagonist). By modifying the enkephalin portion for opioid agonism and the CCK fragment for CCK antagonism, researchers have created bifunctional molecules. Structure-activity relationship studies on these chimeras have focused on optimizing the amino acid sequence and the linker region to achieve the desired dual pharmacology. For instance, the substitution of specific amino acids in the enkephalin sequence can fine-tune the opioid receptor selectivity, while modifications in the CCK fragment can enhance CCK2 receptor antagonism.

The table below presents data on representative multi-target ligands, illustrating their binding affinities for different receptors.

| Compound ID | Opioid Receptor Affinity (Ki, nM) | Other Receptor Affinity (Ki, nM) | Receptor System |

| Opioid-NK1 Ligand A | 1.5 (μ-opioid) | 10.2 (NK1) | Opioid/Neurokinin |

| Opioid-NK1 Ligand B | 3.2 (δ-opioid) | 8.7 (NK1) | Opioid/Neurokinin |

| Opioid-CCK Ligand C | 0.8 (μ-opioid) | 5.4 (CCK2) | Opioid/Cholecystokinin |

| Opioid-CCK Ligand D | 2.1 (μ-opioid) | 25.0 (CCK2) | Opioid/Cholecystokinin |

This table is illustrative and compiles representative data from multiple research studies on multi-target ligands.

Enzymatic Degradation and Metabolic Stability in Preclinical Contexts

Pathways of Enkephalin Degradation in Biological Systems

Endogenous enkephalins, such as Leu-enkephalin and Met-enkephalin, are swiftly hydrolyzed after their release, primarily through the action of several key enzymes. nih.gov This rapid inactivation curtails their physiological effects. researchgate.net The principal enzymatic degradation pathways involve aminopeptidases, neutral endopeptidases, and other peptidases. nih.gov

Aminopeptidases are exopeptidases that cleave single amino acids from the N-terminus of peptides. nih.govresearchgate.net A crucial enzyme in this class is Aminopeptidase (B13392206) N (APN), also known as CD13, which plays a significant role in the degradation of enkephalins. researchgate.net APN specifically hydrolyzes the Tyr-Gly amide bond at the N-terminus of enkephalins. nih.govresearchgate.net The removal of the N-terminal tyrosine residue is a major pathway for the loss of the opioid activity of these neuropeptides. researchgate.net Studies have shown that APN is a key enzyme in the inactivation of enkephalins in various tissues, including the guinea-pig ileum and rat vas deferens. researchgate.net

Neutral endopeptidase (NEP), also referred to as neprilysin or enkephalinase, is a membrane-bound metalloendopeptidase that plays a critical role in the metabolism of several biologically active peptides, including enkephalins. nih.govnih.gov NEP cleaves peptides on the amino side of hydrophobic amino acid residues. nih.gov In the case of enkephalins, it hydrolyzes the Gly-Phe bond. researchgate.net NEP is widely distributed throughout the body, with significant concentrations found in the central nervous system, lungs, kidneys, and intestines. nih.gov Research has demonstrated that NEP is a major inactivator of enkephalins in vivo. nih.gov The enzyme's activity can be modulated, and its inhibition has been shown to prolong the analgesic effects of enkephalins. nih.gov

Besides aminopeptidases and neutral endopeptidases, other enzymes contribute to the degradation of enkephalins.

Carboxypeptidases: These enzymes cleave amino acids from the C-terminal end of a peptide. wikipedia.org Carboxypeptidase E (CPE), initially named enkephalin convertase, was thought to be involved in the biosynthesis of enkephalins from their precursors. nih.gov However, carboxypeptidases also participate in the degradation of enkephalins. For instance, a carboxypeptidase has been shown to remove the C-terminal leucine (B10760876) residue from Leu-enkephalin. osti.gov

Dipeptidyl Peptidases: These enzymes cleave dipeptides from either the N- or C-terminus of a peptide. Dipeptidyl peptidase III (DPP-III) is an important enkephalin-degrading enzyme that hydrolyzes the Gly-Gly bond. researchgate.net Dipeptidyl carboxypeptidases, such as angiotensin-converting enzyme (ACE), can also degrade enkephalins by acting on the Gly-Phe bond. researchgate.netnih.gov

The concerted action of these various peptidases ensures the rapid turnover of endogenous enkephalins, thereby tightly regulating their signaling. mdpi.com

Enhanced Metabolic Stability of (d-Ala2,d-leu5)-Enkephalin Acetate (B1210297)

To overcome the rapid degradation of natural enkephalins, synthetic analogs with increased metabolic stability have been developed. (d-Ala2,d-leu5)-enkephalin acetate (DADLE) is a prominent example of such an analog. scientificlabs.comsigmaaldrich.comsigmaaldrich.com

The enhanced stability of DADLE is primarily due to the substitution of the glycine (B1666218) residue at position 2 with a d-alanine (B559566) residue. scientificlabs.comsigmaaldrich.comsigmaaldrich.com This structural modification makes the peptide resistant to cleavage by aminopeptidases, which are the primary enzymes responsible for the initial step of enkephalin degradation. nih.govosti.gov The d-amino acid at this position sterically hinders the binding of the peptide to the active site of these enzymes. mdpi.com Consequently, DADLE is not susceptible to degradation by brain enzymes that readily hydrolyze endogenous enkephalins. nih.gov This resistance to enzymatic breakdown leads to a significantly prolonged duration of action. echelon-inc.com

Comparative studies have consistently demonstrated the superior metabolic stability of DADLE compared to its natural counterparts. While endogenous Leu-enkephalin is rapidly metabolized in biological tissues and plasma, DADLE exhibits a much longer half-life. nih.govresearchgate.net For example, in one study, the half-life of Leu-enkephalin in human serum was 12 minutes, whereas an analog with a d-Ala2 substitution showed a tenfold increase in stability. nih.gov Another study highlighted that meta-substituted Phe4 analogues of Leu-enkephalin generally had improved plasma stability with half-lives often exceeding 20 minutes. researchgate.net The metabolic stability of DADLE is a key factor contributing to its potent and long-lasting biological effects observed in preclinical studies. nih.govnih.gov

Interactive Table: Key Enzymes in Enkephalin Degradation

| Enzyme Class | Specific Enzyme(s) | Cleavage Site in Enkephalin |

| Aminopeptidases | Aminopeptidase N (APN) | Tyr¹-Gly² |

| Neutral Endopeptidases | Neprilysin (NEP) | Gly³-Phe⁴ |

| Carboxypeptidases | Carboxypeptidase E (CPE) | C-terminal amino acid |

| Dipeptidyl Peptidases | Dipeptidyl Peptidase III (DPP-III), Angiotensin-Converting Enzyme (ACE) | Gly²-Gly³, Gly³-Phe⁴ |

Interactive Table: Comparative Stability of Enkephalins

| Compound | Key Structural Feature | Relative Metabolic Stability |

| Leu-enkephalin | Endogenous peptide | Low |

| Met-enkephalin | Endogenous peptide | Low |

| This compound | Substitution of Gly² with d-Ala² | High |

Strategies for Improving Analog Stability in Research

The enhanced stability of this compound, achieved through the substitution of D-amino acids, is a foundational strategy in the development of robust peptide drug candidates. mdpi.comnih.gov Building upon this principle, researchers have explored numerous other chemical modifications to further protect enkephalin analogs from enzymatic degradation in preclinical studies. These strategies aim to sterically hinder the approach of proteases or to modify the peptide bonds that are most susceptible to cleavage. nih.gov

Key strategies for improving the stability of enkephalin analogs include:

Substitution with Unnatural Amino Acids: The incorporation of D-amino acids, as seen in DADLE, is a highly effective method. sigmaaldrich.comsigmaaldrich.com This change in stereochemistry at the alpha-carbon prevents recognition by many endogenous peptidases, which are stereospecific for L-amino acids. nih.gov Other unnatural amino acids, such as "cyclopropyl" phenylalanine, have also been used to create analogs that are very stable to cleavage by specific enzymes like carboxypeptidase Y. nih.gov

Terminal Modifications: Since proteolytic degradation often begins at the N- or C-terminus, masking these ends can significantly improve stability. nih.gov

N-Acylation: Attaching acyl groups, such as pivaloyl or other lipophilic moieties, to the N-terminus can block the action of aminopeptidases and may also enhance membrane permeability. nih.govnih.gov

C-Terminal Modification: Modifying the C-terminus, for example by amidation (as in [D-ala2]-leucine enkephalinamide), can prevent cleavage by carboxypeptidases. koreascience.krnih.gov

Backbone and Side-Chain Modifications: Altering the peptide backbone or amino acid side chains can confer resistance to endopeptidases.

Glycosylation: The attachment of carbohydrate moieties to the peptide can improve stability by sterically shielding cleavage sites. plos.org Studies have shown that glycosylated enkephalins remain at least 60% stable after a 2-hour incubation in human plasma or Caco-2 cell homogenates. plos.org

PEGylation: The conjugation of polyethylene (B3416737) glycol (PEG) chains is a widely used strategy to increase the half-life and stability of peptides. mdpi.com For other peptide radiopharmaceuticals, PEGylation has been shown to increase the amount of intact compound from 14% to 52% after a five-day incubation in human serum. mdpi.com

Fluorination: Introducing fluorine atoms into the amino acid side chains, such as in the phenylalanine residue, has been shown to improve druglike properties and metabolic stability. nih.gov

The following table summarizes various strategies that have been researched to enhance the metabolic stability of enkephalin analogs.

Advanced Research Methodologies and Analytical Approaches

In Vitro Cell-Based Assays

In vitro cell-based assays are fundamental in characterizing the biological activities of (d-Ala2,d-leu5)-enkephalin acetate (B1210297). These assays allow for controlled investigations into the compound's effects on specific cell types and molecular pathways.

Cell Line Models (e.g., Neuronal, Cardiac, Immune, Cancer Cells)

A diverse range of cell line models is utilized to study the multifaceted effects of (d-Ala2,d-leu5)-enkephalin acetate.

Neuronal Cells: In the context of the central nervous system, the SH-SY5Y human neuroblastoma cell line and primary cortical neurons are common models. science.gov Studies have used these cells to investigate the neuroprotective effects of this compound. For instance, research has shown that this peptide can protect dopaminergic neurons from damage. pnas.org Furthermore, its impact on neuronal cell proliferation and differentiation has been examined in cell lines like the AF5 CNS neural progenitor cell line. researchgate.net Human dopaminergic neuronal precursor cells (HDNPCs), derived from healthy human brain tissue, also serve as a crucial in vitro model for studying the effects on dopamine-producing neurons. semanticscholar.org

Cardiac Cells: The HL-1 cell line, derived from mouse atrial cardiomyocytes, is a valuable tool as it retains the ability to contract and maintains phenotypic characteristics of adult cardiomyocytes. researchgate.net The use of engineered heart tissue (EHT) from neonatal rat cardiomyocytes and human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-EHTs) has enabled the study of this compound in a three-dimensional, functional cardiac context, particularly in models of hypoxia-reoxygenation injury. nih.gove-century.us

Immune Cells: The interaction of this compound with the immune system is investigated using various immune cell lines. T-lymphocytes are of particular interest, and studies have explored how opioid peptides influence their migration and function. core.ac.uk Human mesenchymal stem cells (hMSCs) are another important model, used to assess the cytoprotective and anti-inflammatory effects of the peptide under cellular stress conditions. science.gov

Cancer Cells: The role of opioids in cancer is an emerging area of research. Studies have utilized human lung cancer cell lines, including both small-cell lung cancer (SCLC) and non-small-cell lung cancer (non-SCLC) lines, to investigate the effects of this compound on cell growth. nih.gov Research has indicated that opioids can have an inhibitory effect on the growth of these cancer cell lines. nih.gov Breast cancer cell lines, such as MCF-7, are also used in broader studies of cancer biology and drug response, providing a platform to potentially investigate the effects of this peptide. science.govnih.gov

Interactive Table: Cell Line Models in this compound Research

| Cell Type | Cell Line/Model | Organism | Research Focus |

| Neuronal | SH-SY5Y | Human | Neuroprotection, Transcription |

| Neuronal | AF5 | Rat | Cell cycle, Differentiation |

| Neuronal | Primary Cortical Neurons | Rat | Neuroprotection, Transcription |

| Cardiac | Engineered Heart Tissue (EHT) | Rat, Human | Cardioprotection, Hypoxia |

| Immune | T-lymphocytes | Human | Cell migration, Function |

| Immune | Human Mesenchymal Stem Cells (hMSCs) | Human | Cytoprotection, Anti-inflammation |

| Cancer | Human Lung Cancer Cell Lines | Human | Cell growth inhibition |

Apoptosis and Cell Viability Assays (e.g., MTT, Flow Cytometry, TUNEL Staining)

To quantify the effects of this compound on cell survival and death, several key assays are employed.